molecular formula C13H13NO4S B1225490 [2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 851879-27-1

[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1225490
CAS No.: 851879-27-1
M. Wt: 279.31 g/mol
InChI Key: SJLSXSKURJTDII-UHFFFAOYSA-N
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Description

[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the thiazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.

Biochemical Analysis

Biochemical Properties

[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can modulate the activity of certain kinases, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, this compound inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including changes in cell morphology and viability . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses of this compound have been found to enhance antioxidant defenses and reduce oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to serum albumin, enhancing its solubility and distribution in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . It can also translocate to the nucleus, where it influences gene expression by modulating transcription factor activity . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its precise cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid can be achieved through several synthetic routes. One common method involves the condensation reaction between a 2,3-dimethoxyphenyl acetic acid derivative and a thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Another approach involves the use of a Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives, which can be further modified to obtain the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid apart from other similar compounds is its unique combination of the dimethoxyphenyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-17-10-5-3-4-9(12(10)18-2)13-14-8(7-19-13)6-11(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSXSKURJTDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250736
Record name 2-(2,3-Dimethoxyphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851879-27-1
Record name 2-(2,3-Dimethoxyphenyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethoxyphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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